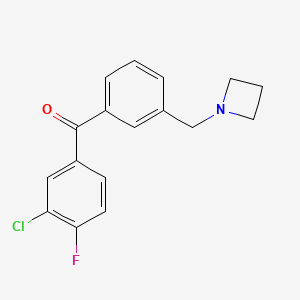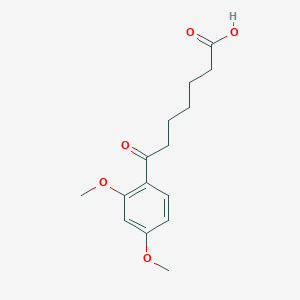
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, enaminonitrile pyridine derivatives have been used as precursors for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, molecular weight, and other properties can be determined .
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid and its derivatives show potential in antiproliferative applications. For example, a study demonstrated the synthesis of a compound exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).
Antioxidant Properties
Research focusing on the synthesis of compounds related to 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid highlights their potential antioxidant properties. A study developed methods for synthesizing similar compounds and evaluated their antioxidant activity (Dovbnya et al., 2022).
Antimicrobial Activity
The synthesis of 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid derivatives has shown promising results in antimicrobial applications. A series of new derivatives were synthesized and displayed potential antimicrobial activity comparable to commercial antibiotics (Mohana, 2013).
Potential in Cancer Drug Development
The compound's derivatives have shown potential in the development of new anticancer drugs. For example, two chromene derivatives synthesized from similar compounds were studied for their potential as leads in anticancer drug development (Santana et al., 2020).
Electrochemical and Spectroelectrochemical Properties
Studies on novel phthalocyanines bearing 7-oxy-3-(3,4-dimethoxyphenyl) coumarin, a related compound, explored their electrochemical and in-situ spectroelectrochemical properties, indicating potential applications in materials science (Feridun et al., 2019).
Synthesis of Natural Isocoumarin
The compound and its derivatives are used as intermediates in synthesizing biologically active isocoumarins, indicating their role in natural product synthesis (Qadeer et al., 2007).
Biological Evaluation of Related Compounds
Related compounds to 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid have been synthesized and subjected to biological evaluation, demonstrating their potential for various biological applications (Ghulam et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-11-8-9-12(14(10-11)20-2)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLHDGLOBHRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645466 |
Source


|
| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-39-7 |
Source


|
| Record name | 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

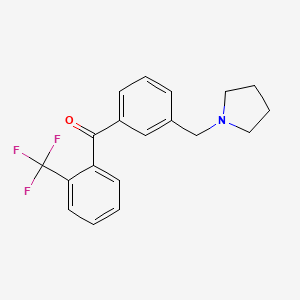
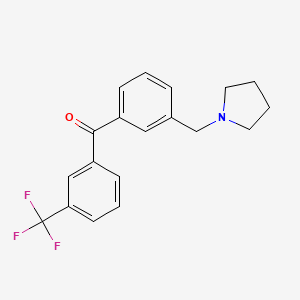
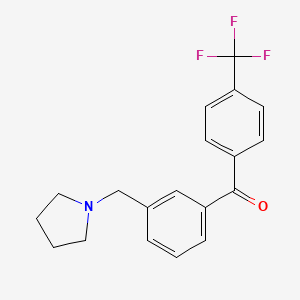
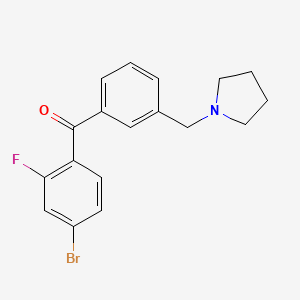
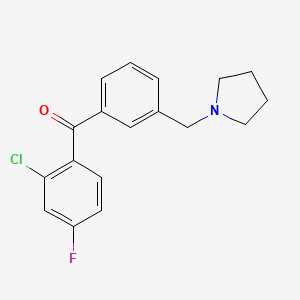
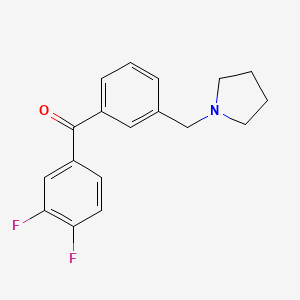
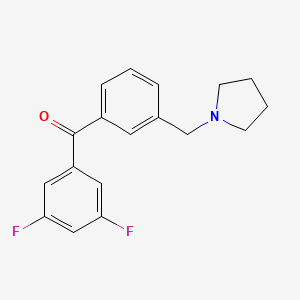

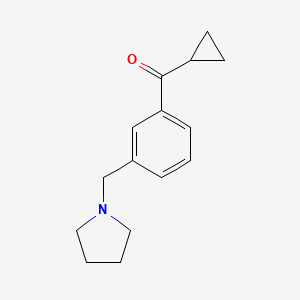
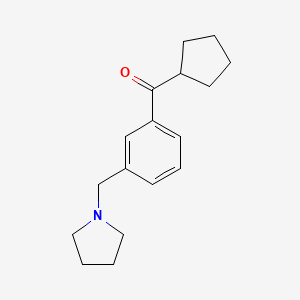
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
